REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Cl:6][C:7](OC1C(C(C)C)CCC(C)C1)=O.ClC#CS(C1C=C(C2C=CC=CN=2)C=CC=1)(=O)=O.[CH:38]12[NH:44][CH:41]([CH:42]=[CH:43]1)[CH:40]=[CH:39]2.Br.CC(O)=O>[Na].[Hg]>[CH:3]1[C:4]([CH:43]2[CH:38]3[NH:44][CH:41]([CH2:40][CH2:39]3)[CH2:42]2)=[CH:5][N:1]=[C:7]([Cl:6])[CH:2]=1 |f:4.5,6.7,^1:49|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1CC(CCC1C(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
sulfonyl acetylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC#CS(=O)(=O)C1=CC=CC(=C1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C=CC(C=C1)N2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.CC(=O)O
|
Name
|
2-exo-aryl-7-aza-bicyclo[2.2.1]hepta-5-ene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Na].[Hg]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
These diastereomers are separated by chromatography
|
Type
|
CUSTOM
|
Details
|
to give the d and 1 enantiomers
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=NC=C1C2CC3CCC2N3)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |